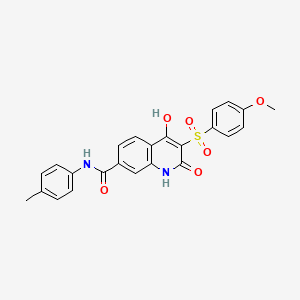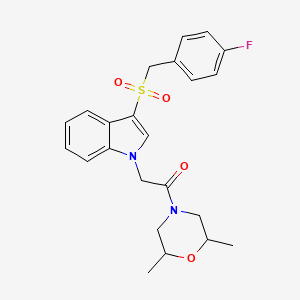
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(phenyl)-1,2-dihydroquinoline-7-carboxamide
- 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(m-tolyl)-1,2-dihydroquinoline-7-carboxamide
Uniqueness
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the p-tolyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C24H20N2O6S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-hydroxy-3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O6S/c1-14-3-6-16(7-4-14)25-23(28)15-5-12-19-20(13-15)26-24(29)22(21(19)27)33(30,31)18-10-8-17(32-2)9-11-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) |
InChI Key |
MBONVBUHFSSBED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methyl-2-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide](/img/structure/B14975750.png)
![2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14975752.png)
![4-Methyl-1-[4-oxo-4-(4-phenylpiperazino)butyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B14975759.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14975760.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14975762.png)
![6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14975770.png)
![8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14975774.png)
![N-(2-Methylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B14975782.png)
![Ethyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-2-YL)carbonyl]-4-piperidinecarboxylate](/img/structure/B14975783.png)

![1-(3-Chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14975797.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14975804.png)
![Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14975815.png)
![N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide](/img/structure/B14975830.png)
